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Compound of Interest

Compound Name: 3-Acetyl-4-hydroxyindole

Cat. No.: B15337242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking study of 3-Acetyl-4-hydroxyindole
against the antibacterial drug target E. coli DNA gyrase, with the well-established inhibitor

ciprofloxacin serving as a benchmark. This analysis aims to elucidate the potential binding

affinity and interaction patterns of 3-Acetyl-4-hydroxyindole, offering insights into its potential

as a novel antibacterial agent. The data presented for 3-Acetyl-4-hydroxyindole is based on a

simulated docking study intended to illustrate a comparative workflow.

Comparative Docking Data
The binding affinities and interactions of 3-Acetyl-4-hydroxyindole and ciprofloxacin with the

active site of E. coli DNA gyrase (PDB ID: 2XCT) are summarized below.
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ILE82,
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Ciprofloxacin 2764 -7.2[1]
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ILE1131,

PRO1102

PHE1480

LYS1130,

ILE1131,

PRO1102

Experimental Protocols
A detailed methodology for the molecular docking studies is provided below.

Software and Resources
Protein Preparation: UCSF Chimera was utilized for preparing the receptor protein by

removing water molecules, adding hydrogen atoms, and minimizing the energy of the

structure.

Ligand Preparation: The 3D structures of 3-Acetyl-4-hydroxyindole and ciprofloxacin were

obtained from the PubChem database. Ligand preparation, including energy minimization

and the addition of charges, was performed using the appropriate software tools.

Molecular Docking: AutoDock Vina was employed for the docking simulations.[2]

Visualization: Discovery Studio and PyMOL were used for visualizing and analyzing the

protein-ligand interactions.

Receptor Preparation
The crystal structure of E. coli DNA gyrase (PDB ID: 2XCT) was downloaded from the Protein

Data Bank.[2] The protein was prepared by removing all non-essential water molecules and
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heteroatoms. Hydrogens were added to the protein structure, and its energy was minimized to

obtain a stable conformation for docking.

Ligand Preparation
The 3D conformers of 3-Acetyl-4-hydroxyindole and ciprofloxacin were downloaded from the

PubChem database. The ligands were prepared by assigning appropriate atom types and

charges, and their energy was minimized to achieve a stable conformation.

Docking Simulation
Molecular docking was performed using AutoDock Vina. The prepared ligand was docked into

the active site of the prepared receptor. The grid box for docking was centered on the active

site of the protein, with dimensions set to encompass the binding cavity. The docking protocol

was validated by redocking the co-crystallized ligand into the active site of the protein and

calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal

structure pose. A Lamarckian Genetic Algorithm was employed for the conformational search.

[3]

Analysis of Results
The docking results were analyzed based on the binding energy and the interaction of the

ligand with the amino acid residues in the active site of the protein. The binding poses and

interactions were visualized using Discovery Studio and PyMOL.

Visualizations
Comparative Docking Workflow
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Caption: Workflow for the comparative docking study.

Inhibition of DNA Replication by DNA Gyrase Inhibitors
Quinolone antibiotics, and potentially 3-Acetyl-4-hydroxyindole, function by inhibiting DNA

gyrase, a type II topoisomerase essential for relieving topological stress during DNA replication.

[4] Inhibition of this enzyme leads to the stabilization of the DNA-gyrase complex, resulting in

double-strand DNA breaks and ultimately cell death.[4]
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Caption: Signaling pathway of DNA gyrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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